Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13629925
InChI: InChI=1S/C13H23NO5/c1-6-17-12(16)10(9-14(4)5)11(15)13(18-7-2)19-8-3/h9,13H,6-8H2,1-5H3/b10-9-
SMILES: CCOC(C(=O)C(=CN(C)C)C(=O)OCC)OCC
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol

Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate

CAS No.:

Cat. No.: VC13629925

Molecular Formula: C13H23NO5

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate -

Specification

Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
IUPAC Name ethyl (2Z)-2-(dimethylaminomethylidene)-4,4-diethoxy-3-oxobutanoate
Standard InChI InChI=1S/C13H23NO5/c1-6-17-12(16)10(9-14(4)5)11(15)13(18-7-2)19-8-3/h9,13H,6-8H2,1-5H3/b10-9-
Standard InChI Key SZFFCEBBQIJXEV-KTKRTIGZSA-N
Isomeric SMILES CCOC(C(=O)/C(=C/N(C)C)/C(=O)OCC)OCC
SMILES CCOC(C(=O)C(=CN(C)C)C(=O)OCC)OCC
Canonical SMILES CCOC(C(=O)C(=CN(C)C)C(=O)OCC)OCC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate (C₁₃H₂₃NO₅; molecular weight: 273.33 g/mol) features a Z-configuration at the dimethylaminomethylidene group, as evidenced by its IUPAC name: ethyl (2Z)-2-(dimethylaminomethylidene)-4,4-diethoxy-3-oxobutanoate . The compound’s structure integrates three key functional groups:

  • Dimethylaminomethylidene: Enhances electron delocalization and nucleophilicity, facilitating participation in enamine-based reactions.

  • Diethoxy groups: Provide steric bulk and modulate solubility in polar solvents .

  • Oxobutanoate backbone: Serves as a reactive site for condensation and cyclization reactions .

The stereoelectronic effects of these groups are captured in its SMILES notation: CCOC(C(=O)/C(=C/N(C)C)/C(=O)OCC)OCC, which highlights the conjugated system between the carbonyl and dimethylaminomethylidene moieties .

Spectroscopic and Computational Data

Computational studies predict a collision cross-section (CCS) of 164.5 Ų for the [M+H]+ adduct, suggesting moderate molecular polarity . The compound’s infrared (IR) spectrum likely exhibits stretches for carbonyl groups (≈1,710 cm⁻¹), C=N (≈1,650 cm⁻¹), and ether linkages (≈1,100 cm⁻¹), though experimental data remain unpublished . Density functional theory (DFT) analyses of analogous compounds indicate that solvent polarity significantly influences the compound’s conformational stability, with polar solvents stabilizing the Z-isomer .

Synthesis and Reactivity

Synthetic Pathways

The compound is typically synthesized via a three-component condensation reaction:

  • Enamine formation: Ethyl acetoacetate reacts with dimethylformamide dimethyl acetal (DMF-DMA) to generate the dimethylaminomethylidene intermediate .

  • Etherification: Introduction of ethoxy groups via nucleophilic substitution or ester exchange .

  • Purification: Chromatographic isolation yields the final product with purity >95% .

A representative synthesis from ethyl 2-((dimethylamino)methylene)-3-oxobutanoate and (3-chloro-2-fluorophenyl)hydrazine hydrochloride achieved a 28% yield, underscoring challenges in steric hindrance management .

Reactivity Profile

The compound’s reactivity is dominated by its α,β-unsaturated carbonyl system:

  • Nucleophilic additions: The electron-deficient C=N bond undergoes attacks by amines, hydrazines, and enolates, forming heterocyclic scaffolds like pyrazoles and pyrimidines .

  • Cyclocondensations: Reacts with dinucleophiles (e.g., urea, thiourea) to yield six-membered rings, pivotal in medicinal chemistry.

  • Hydrolysis: Susceptible to acidic or basic conditions, cleaving the ester groups to carboxylic acids .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s role in synthesizing pyrazole-4-carboxylates is well-documented. For instance, its reaction with aryl hydrazines produces intermediates for nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents . The dimethylamino group improves solubility, aiding in pharmacokinetic optimization.

Agrochemical Development

As a precursor to herbicidal and fungicidal agents, the compound’s ethoxy groups enhance lipid membrane permeability, critical for foliar applications . Patent literature highlights its use in derivatives targeting acetyl-CoA carboxylase (ACC) inhibitors .

Comparative Analysis with Analogous Compounds

Compound NameCAS NumberKey Structural DifferencesApplications
Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate51145-57-4Lacks diethoxy groupsLess sterically hindered reactions
Methyl 4-methoxy-3-oxobutanoate41051-15-4Simpler backbone; no C=N bondSolvent additive

The diethoxy groups in Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate confer superior solubility in apolar solvents (e.g., toluene) compared to its methyl counterpart .

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